Phenol, p-[(2-pyridylmethylene)amino]-
CAS No.: 13160-68-4
Cat. No.: VC18966455
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13160-68-4 |
|---|---|
| Molecular Formula | C12H10N2O |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 4-(pyridin-2-ylmethylideneamino)phenol |
| Standard InChI | InChI=1S/C12H10N2O/c15-12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-9,15H |
| Standard InChI Key | PSDWBAGYSGABTO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C=NC2=CC=C(C=C2)O |
Introduction
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is typically synthesized via condensation reactions:
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Condensation of Pyridine-2-Carbaldehyde and 4-Aminophenol: Equimolar amounts of pyridine-2-carbaldehyde and 4-aminophenol are refluxed in methanol, yielding a yellow crystalline product after recrystallization .
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Alternative Method: A one-pot reaction under ambient conditions, utilizing ethanol as a solvent, has also been reported, achieving yields exceeding 85% .
Crystallographic and Spectroscopic Features
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.5652 Å, b = 7.9136 Å, c = 20.8153 Å, and β = 118.408° . Key structural attributes include:
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Dihedral Angles: The phenolic and pyridyl rings form a dihedral angle of 56.60°, while the central benzene ring and pyridine ring exhibit a 15.13° inclination .
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Hydrogen Bonding: Inversion dimers stabilized by O–H···N hydrogen bonds (R₂²(32) motif) and N–H···O interactions create a layered supramolecular architecture .
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π–π Stacking: Offset π–π interactions between pyridine rings (slippage = 1.516 Å) further stabilize the three-dimensional lattice .
Infrared spectroscopy confirms the presence of the imine stretch (ν(C=N) ≈ 1622 cm⁻¹) and phenolic O–H vibrations (ν(O–H) ≈ 3055 cm⁻¹) .
Applications in Material Science and Chemistry
Supramolecular Assembly and Crystal Engineering
The compound’s ability to form hydrogen-bonded networks and π-stacked arrays makes it a model system for designing functional materials. Its crystalline phases have been exploited in:
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Metal-Organic Frameworks (MOFs): Acts as a bridging ligand for zinc(II) complexes, forming coordination polymers with potential catalytic properties .
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Sensor Development: Pyridyl-containing Schiff bases are explored for anion recognition due to their electron-rich cavities .
Comparative Analysis with Analogous Compounds
Substituent Effects on Properties
Variations in substituents significantly alter electronic and steric profiles:
Coordination Chemistry
Compared to EXOQAK (CSD refcode), which has a 24.69° pyridine-benzene dihedral angle, this compound’s smaller angle (15.13°) enhances conjugation, improving ligand-to-metal charge transfer in complexes .
Computational Insights and Theoretical Modeling
DFT Studies
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level corroborates experimental bond lengths and angles with a mean deviation of <0.02 Å . Key findings include:
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Frontier Molecular Orbitals (FMOs): The HOMO–LUMO gap (0.1289 a.u.) indicates moderate reactivity, with HOMO localized on the phenolic ring and LUMO on the pyridyl-imine system .
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pKa Prediction: CAM-B3LYP/SMD models estimate a pKa of ~9.9, aligning with phenolic proton acidity trends .
Solvation Effects
Explicit solvation models with two water molecules reduce pKa calculation errors to <0.3 units, highlighting the role of hydrogen bonding in aqueous stability .
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